Indorenate

描述

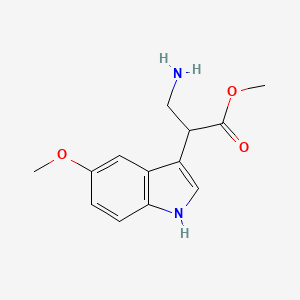

Structure

3D Structure

属性

IUPAC Name |

methyl 3-amino-2-(5-methoxy-1H-indol-3-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3/c1-17-8-3-4-12-9(5-8)11(7-15-12)10(6-14)13(16)18-2/h3-5,7,10,15H,6,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFEDJMLMWJSRJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC=C2C(CN)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2048400 | |

| Record name | Indorenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73758-06-2 | |

| Record name | Methyl α-(aminomethyl)-5-methoxy-1H-indole-3-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73758-06-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indorenate [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073758062 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indorenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | INDORENATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AV9L041QA4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Indorenate: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indorenate (TR-3369) is a tryptamine derivative with a multifaceted pharmacological profile, primarily acting as a serotonin receptor agonist. This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its interactions with key serotonin (5-HT) receptor subtypes. The document summarizes available quantitative data on receptor binding and functional activity, details relevant experimental protocols, and presents visual representations of associated signaling pathways and experimental workflows. This information is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.

Core Mechanism of Action: Serotonin Receptor Agonism

This compound's primary mechanism of action is the stimulation of specific serotonin receptors, predominantly the 5-HT1A, 5-HT1B, and 5-HT2C subtypes.[1] Its activity at these receptors underlies its observed pharmacological effects, which include anxiolytic, antihypertensive, anorectic, and antidepressant-like properties.[2]

Receptor Binding Affinity

Radioligand binding assays have been employed to determine the affinity of this compound for various serotonin receptors. The dissociation constant (Kd) is a measure of the drug's binding affinity, with a lower Kd value indicating a higher affinity. The pKd is the negative logarithm of the Kd.

| Receptor Subtype | Radiolabeled Ligand | Tissue/Cell Line | pKd | Ki (nM) | Reference |

| 5-HT1A | [3H]-8-OH-DPAT | Rat Brain | 7.8 | 15.85 | [1] |

| 5-HT1B | [125I]-Iodocyanopindolol | Rat Brain | 5.44 | 3630.78 | [1] |

| 5-HT2C | [3H]-Mesulergine | Rat Brain | 6.49 | 323.59 | [1] |

Note: Ki values were calculated from pKd values using the formula Ki = 10(-pKd) M and converted to nM.

Functional Activity

This compound acts as an agonist at its target receptors, meaning it binds to and activates them, mimicking the effect of the endogenous ligand, serotonin. The functional potency of an agonist is typically quantified by its half-maximal effective concentration (EC50), which is the concentration of the drug that produces 50% of the maximal response.

Signaling Pathways

The activation of 5-HT1A, 5-HT1B, and 5-HT2C receptors by this compound initiates distinct intracellular signaling cascades.

5-HT1A and 5-HT1B Receptor Signaling

Both 5-HT1A and 5-HT1B receptors are coupled to inhibitory G-proteins (Gi/o). Upon activation by an agonist like this compound, these receptors inhibit the activity of adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).

5-HT2C Receptor Signaling

The 5-HT2C receptor is coupled to a Gq/G11 G-protein. Activation of this receptor by this compound stimulates phospholipase C (PLC), which in turn leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC).

Experimental Protocols

The characterization of this compound's mechanism of action relies on a variety of established experimental protocols.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (Ki) of an unlabeled drug (this compound) by measuring its ability to displace a radiolabeled ligand from a receptor.

Methodology:

-

Membrane Preparation: Homogenize tissue (e.g., rat brain cortex) containing the target receptor in a suitable buffer. Centrifuge to pellet the membranes, then wash and resuspend.

-

Incubation: Incubate the membrane preparation with a fixed concentration of a specific radioligand (e.g., [3H]-8-OH-DPAT for 5-HT1A) and varying concentrations of the unlabeled competitor (this compound).

-

Separation: Separate the bound from the free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the competitor drug. The IC50 (the concentration of the competitor that inhibits 50% of the specific binding) is determined from this curve. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Adenylyl Cyclase Inhibition (for 5-HT1A/1B Receptors)

This assay measures the ability of an agonist to inhibit the production of cAMP.

Methodology:

-

Membrane Preparation: Prepare cell membranes expressing the 5-HT1A or 5-HT1B receptor.

-

Incubation: Incubate the membranes with ATP (the substrate for adenylyl cyclase), a stimulator of adenylyl cyclase (e.g., forskolin), and varying concentrations of the agonist (this compound).

-

cAMP Measurement: Terminate the reaction and measure the amount of cAMP produced, typically using a competitive binding assay (e.g., radioimmunoassay or an enzyme-linked immunosorbent assay).

-

Data Analysis: Plot the percentage of inhibition of stimulated adenylyl cyclase activity against the agonist concentration to determine the EC50.

Functional Assay: Phosphoinositide Hydrolysis (for 5-HT2C Receptors)

This assay measures the accumulation of inositol phosphates, a downstream product of PLC activation.

Methodology:

-

Cell Culture and Labeling: Culture cells expressing the 5-HT2C receptor and label them with [3H]-myo-inositol, which is incorporated into cellular phosphoinositides.

-

Stimulation: Stimulate the cells with varying concentrations of the agonist (this compound).

-

Extraction and Separation: Terminate the reaction and extract the water-soluble inositol phosphates. Separate the different inositol phosphates using anion-exchange chromatography.

-

Quantification: Measure the radioactivity of the inositol phosphate fractions using liquid scintillation counting.

-

Data Analysis: Plot the amount of [3H]-inositol phosphates produced against the agonist concentration to determine the EC50.

Conclusion

This compound is a serotonin receptor agonist with a distinct pharmacological profile, exhibiting high affinity and agonist activity at 5-HT1A, 5-HT1B, and 5-HT2C receptors. Its mechanism of action is rooted in the modulation of well-defined intracellular signaling pathways associated with these G-protein coupled receptors. The quantitative data on its binding affinities, though limited for its functional potency, provide a solid foundation for understanding its therapeutic potential and for guiding future research and development efforts. The experimental protocols outlined in this guide serve as a reference for the methodologies employed to elucidate the pharmacological characteristics of this compound and similar compounds.

References

An In-Depth Technical Guide to Indorenate (TR-3369)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indorenate (TR-3369), chemically known as methyl 3-amino-2-(5-methoxy-1H-indol-3-yl)propanoate, is a tryptamine derivative that has demonstrated significant pharmacological activity as a serotonin receptor agonist. Primarily targeting the 5-HT1A, 5-HT1B, and 5-HT2C receptor subtypes, this compound elicits a range of physiological responses, including anxiolytic, antihypertensive, and anorectic effects. This technical guide provides a comprehensive overview of the available preclinical data on this compound, focusing on its mechanism of action, receptor binding affinity, functional potency, and the experimental methodologies used to elucidate its pharmacological profile. All quantitative data are summarized in structured tables, and key signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of this compound for research and development purposes.

Introduction

This compound is a synthetic compound belonging to the tryptamine class, which shares a structural similarity with the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT). Its primary mechanism of action involves the activation of specific serotonin receptors, leading to a cascade of downstream cellular events that manifest as distinct physiological effects. The compound has been investigated for its therapeutic potential in conditions such as anxiety, hypertension, and appetite disorders.

Physicochemical Properties

| Property | Value |

| IUPAC Name | methyl 3-amino-2-(5-methoxy-1H-indol-3-yl)propanoate |

| Synonyms | TR-3369 |

| Molecular Formula | C13H16N2O3 |

| Molar Mass | 248.28 g/mol |

Pharmacology

Mechanism of Action

This compound functions as a direct agonist at multiple serotonin receptor subtypes. Its pharmacological effects are a composite of its activity at 5-HT1A, 5-HT1B, and 5-HT2C receptors.

-

5-HT1A Receptor Agonism: Activation of 5-HT1A receptors, which are Gi/o-protein coupled, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This action is believed to be the primary driver of this compound's anxiolytic and antihypertensive effects.

-

5-HT1B Receptor Agonism: Similar to 5-HT1A receptors, 5-HT1B receptors are coupled to Gi/o proteins and their activation also inhibits adenylyl cyclase. This contributes to the overall pharmacological profile of this compound.

-

5-HT2C Receptor Agonism: 5-HT2C receptors are primarily coupled to Gq/11 proteins. Their activation stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This pathway is associated with the anorectic effects of the compound.

Receptor Binding Affinity and Functional Potency

The following tables summarize the quantitative data on this compound's interaction with serotonin receptors from radioligand binding assays and functional studies.

Table 1: Receptor Binding Affinities (Ki) of this compound

| Receptor Subtype | Radioligand | Tissue Source | Ki (nM) | Reference |

| 5-HT1A | [3H]8-OH-DPAT | Calf Hippocampus | 19 | [1] |

| 5-HT1B | [125I]ICYP | Pig Striatum | 25 | [1] |

| 5-HT1D | [3H]5-HT | Calf Striatum | 20 | [1] |

Ki values represent the concentration of this compound required to inhibit 50% of the radioligand binding.

Table 2: Functional Potency (pEC50) of this compound

| Receptor Subtype | Functional Assay | Tissue Source | pEC50 | Reference |

| 5-HT1A | Inhibition of Forskolin-Stimulated Adenylate Cyclase | Calf Hippocampus | 7.3 | [1] |

| 5-HT1B | Inhibition of Forskolin-Stimulated Adenylate Cyclase | Pig Striatum | 7.0 | [1] |

pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.

Signaling Pathways

The activation of 5-HT1A, 5-HT1B, and 5-HT2C receptors by this compound initiates distinct intracellular signaling cascades.

Key Preclinical Studies and Experimental Protocols

Antihypertensive Effects

This compound has been shown to produce a dose-dependent reduction in blood pressure in spontaneously hypertensive rats (SHR).[2]

Experimental Protocol: Blood Pressure Measurement in Spontaneously Hypertensive Rats

-

Animal Model: Male spontaneously hypertensive rats (SHR) are used as a model for essential hypertension. Age-matched Wistar-Kyoto (WKY) rats can be used as normotensive controls.

-

Housing and Acclimation: Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water. They are acclimated to the experimental procedures for at least one week prior to the study.

-

Drug Administration: this compound is dissolved in a suitable vehicle (e.g., saline) and administered via the desired route (e.g., oral gavage, intraperitoneal injection) at various doses. A vehicle control group receives the vehicle alone.

-

Blood Pressure Measurement: Systolic blood pressure and heart rate are measured using a non-invasive tail-cuff method at baseline and at specified time points after drug administration.

-

Data Analysis: Changes in blood pressure and heart rate from baseline are calculated for each animal. Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the effects of different doses of this compound to the vehicle control.

Anxiolytic Effects

The anxiolytic properties of this compound have been demonstrated in rodent models of anxiety, such as the elevated plus-maze.

Experimental Protocol: Elevated Plus-Maze Test

-

Apparatus: The elevated plus-maze consists of two open arms and two enclosed arms arranged in a plus shape and elevated from the floor.

-

Animal Model: Mice or rats are used.

-

Procedure: a. Animals are pre-treated with this compound or vehicle at a specified time before the test. b. Each animal is placed in the center of the maze, facing an open arm, and allowed to explore freely for a set period (e.g., 5 minutes). c. The session is recorded by a video camera for later analysis.

-

Behavioral Measures: The primary measures of anxiety are the time spent in the open arms and the number of entries into the open arms. An increase in these parameters is indicative of an anxiolytic effect.

-

Data Analysis: The behavioral parameters are compared between the this compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

Anorectic Effects

This compound has been shown to reduce food intake, an effect attributed to its agonist activity at 5-HT2C receptors.

Experimental Protocol: Food Intake Measurement in Rodents

-

Animal Model: Rats or mice are individually housed to allow for accurate measurement of food consumption.

-

Acclimation: Animals are acclimated to the housing conditions and the specific diet to be used in the study.

-

Food Deprivation (Optional): To standardize the motivation to eat, animals may be fasted for a period (e.g., 12-24 hours) before the test.

-

Procedure: a. Animals are administered this compound or vehicle. b. A pre-weighed amount of food is provided at a specific time. c. Food intake is measured at various time points by weighing the remaining food and any spillage.

-

Data Analysis: Cumulative food intake is calculated and compared between the drug-treated and vehicle-treated groups.

Conclusion

This compound is a potent serotonin receptor agonist with a well-defined mechanism of action at 5-HT1A, 5-HT1B, and 5-HT2C receptors. Preclinical studies have consistently demonstrated its anxiolytic, antihypertensive, and anorectic properties in various animal models. The quantitative data on its receptor binding and functional potency provide a solid foundation for further investigation into its therapeutic potential. The detailed experimental protocols outlined in this guide offer a framework for the continued exploration of this compound and similar compounds in the drug development pipeline. Further research is warranted to fully elucidate its pharmacokinetic profile, safety, and efficacy in more complex models and eventually in human subjects.

References

Indorenate: A Technical Guide to its Discovery, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indorenate (TR-3369) is a tryptamine derivative with significant pharmacological interest due to its agonist activity at multiple serotonin receptors. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound. It is intended to serve as a resource for researchers and professionals in drug development, offering detailed information on its mechanism of action, experimental protocols, and pharmacological profile.

Introduction

This compound, chemically known as methyl 3-amino-2-(5-methoxy-1H-indol-3-yl)propanoate, is a synthetic compound that has been identified as a potent agonist at serotonin 5-HT1A, 5-HT1B, and 5-HT2C receptors.[1] Its pharmacological profile has led to investigations into its potential therapeutic applications, including anxiolytic, antihypertensive, and anorectic effects.[1] The primary mechanism of action is believed to be mediated through its potent agonism at the 5-HT1A receptor, with contributions from its activity at 5-HT1B and 5-HT2C receptors.[1][2]

Chemical Structure:

-

IUPAC Name: methyl 3-amino-2-(5-methoxy-1H-indol-3-yl)propanoate[1]

-

Molecular Formula: C₁₃H₁₆N₂O₃[1]

-

Molar Mass: 248.28 g/mol [1]

Discovery

This compound, also referred to as TR-3369, was first described in the scientific literature in a 1981 publication by Antonaccio and Kerwin in the Journal of Cardiovascular Pharmacology. This initial study focused on its effects and mechanism of action as an antihypertensive agent in spontaneously hypertensive rats. The compound was identified as a tryptamine derivative with a unique pharmacological profile.

Synthesis

A potential synthetic approach would likely involve the functionalization of a 5-methoxyindole core. Key steps could include a Mannich-type reaction to introduce a side chain at the C3 position of the indole ring, followed by transformations to elaborate the methyl propanoate and amino functionalities.

Biological Activity and Mechanism of Action

This compound's biological effects are primarily attributed to its interaction with the serotonin system. It acts as an agonist at 5-HT1A, 5-HT1B, and 5-HT2C receptors, initiating downstream signaling cascades upon binding.

Receptor Binding Profile

This compound exhibits a distinct binding affinity for several serotonin receptor subtypes. While precise Ki values from a single comprehensive study are not available in the public search results, the literature consistently reports its high affinity for the 5-HT1A receptor, with moderate affinity for the 5-HT1B and 5-HT2C receptors.

Table 1: Summary of this compound's Receptor Binding Profile

| Receptor Subtype | Activity |

| 5-HT1A | Agonist |

| 5-HT1B | Agonist |

| 5-HT2C | Agonist |

Note: Specific Ki values are not available in the provided search results.

Signaling Pathways

As an agonist at G protein-coupled receptors (GPCRs) like the 5-HT1A, 5-HT1B, and 5-HT2C receptors, this compound binding initiates a cascade of intracellular events. For 5-HT1A and 5-HT1B receptors, which are typically coupled to Gi/o proteins, agonist binding leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of protein kinase A (PKA) and downstream effectors. Activation of these receptors can also lead to the opening of G protein-coupled inwardly-rectifying potassium (GIRK) channels, causing hyperpolarization and neuronal inhibition.

The 5-HT2C receptor, on the other hand, is primarily coupled to Gq/11 proteins. Agonist binding activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).

Diagram 1: Simplified 5-HT1A/1B Receptor Signaling Pathway

References

An In-Depth Technical Guide to Indorenate: Chemical Structure, Properties, and Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indorenate (TR-3369) is a synthetic tryptamine derivative that has garnered significant interest for its distinct pharmacological profile. Acting as an agonist at serotonin 5-HT1A, 5-HT1B, and 5-HT2C receptors, it exhibits a range of therapeutic potentials, including anxiolytic, antihypertensive, and anorectic effects. This technical guide provides a comprehensive overview of this compound, detailing its chemical structure, physicochemical properties, and pharmacological actions. The document includes a compilation of quantitative data, detailed experimental methodologies for key assays, and visual representations of relevant pathways and workflows to support further research and development.

Chemical Identity and Structure

This compound, systematically named methyl 3-amino-2-(5-methoxy-1H-indol-3-yl)propanoate, is characterized by an indole core structure, a methoxy group at the 5-position, and an aminomethyl group at the alpha position of the acetate side chain.

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical and Pharmacological Properties

A summary of the key physicochemical and pharmacological properties of this compound is presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | Methyl 3-amino-2-(5-methoxy-1H-indol-3-yl)propanoate | [1][2] |

| Synonyms | TR-3369 | [2] |

| CAS Number | 73758-06-2 | [1] |

| Chemical Formula | C13H16N2O3 | [1] |

| Molecular Weight | 248.28 g/mol | [1] |

| Appearance | Solid powder | [1] |

| Solubility | Soluble in water and DMSO |

Table 2: Pharmacological Properties of this compound

| Property | Value | Reference |

| Mechanism of Action | 5-HT1A, 5-HT1B, and 5-HT2C receptor agonist | [2][3] |

| Primary Therapeutic Effects | Anxiolytic, Antihypertensive, Anorectic | [2] |

| Receptor Affinity (pKd) | 5-HT1A: 7.8, 5-HT1B: 5.44, 5-HT2C: 6.49 | [3] |

Experimental Protocols

This section details the methodologies for key experiments used to characterize the pharmacological effects of this compound.

Radioligand Binding Assay for 5-HT Receptor Affinity

This protocol is a generalized procedure for determining the binding affinity of this compound to serotonin receptor subtypes.

Objective: To quantify the binding affinity (Ki) of this compound for 5-HT1A, 5-HT1B, and 5-HT2C receptors.

Materials:

-

Cell membranes expressing the human recombinant 5-HT receptor subtype of interest.

-

Radioligand specific for the receptor subtype (e.g., [3H]8-OH-DPAT for 5-HT1A).

-

This compound solutions of varying concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO4 and 0.5 mM EDTA).

-

Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation cocktail.

-

Liquid scintillation counter.

Procedure:

-

Membrane Preparation: Thaw the cell membranes on ice and resuspend in assay buffer to a final protein concentration of 10-20 µ g/well .

-

Assay Setup: In a 96-well plate, add the following to each well:

-

50 µL of assay buffer.

-

50 µL of radioligand at a concentration near its Kd.

-

50 µL of this compound solution at various concentrations (for competition curve) or buffer (for total binding) or a saturating concentration of a known non-radiolabeled ligand (for non-specific binding).

-

100 µL of the membrane preparation.

-

-

Incubation: Incubate the plates at room temperature for 60-120 minutes to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Experimental workflow for a radioligand binding assay.

Forced Swim Test (FST) for Antidepressant-like Activity

This protocol describes the forced swim test, a common behavioral assay to assess antidepressant-like effects in rodents.

Objective: To evaluate the antidepressant-like properties of this compound by measuring immobility time in a forced swimming paradigm.

Materials:

-

Male Wistar rats (200-250 g).

-

This compound dissolved in a suitable vehicle (e.g., saline).

-

Cylindrical water tanks (40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.

-

Video recording equipment.

-

Scoring software or trained observers.

Procedure:

-

Pre-test Session (Day 1): Place each rat individually into the water tank for a 15-minute swim session. This session serves to induce a state of behavioral despair. After 15 minutes, remove the rats, dry them, and return them to their home cages.

-

Drug Administration (Day 2): 60 minutes before the test session, administer this compound or vehicle intraperitoneally to the rats.

-

Test Session (Day 2): Place each rat back into the water tank for a 5-minute test session. Record the session for later analysis.

-

Behavioral Scoring: A trained observer, blind to the treatment conditions, scores the duration of immobility during the 5-minute test session. Immobility is defined as the absence of active, escape-oriented behaviors, with the rat making only small movements to keep its head above water.

-

Data Analysis: Compare the mean immobility time between the this compound-treated groups and the vehicle control group using an appropriate statistical test (e.g., ANOVA followed by post-hoc tests). A significant reduction in immobility time is indicative of an antidepressant-like effect.

Caption: Workflow for the Forced Swim Test.

Signaling Pathways

This compound exerts its effects primarily through the modulation of serotonergic signaling pathways. As an agonist at 5-HT1A, 5-HT1B, and 5-HT2C receptors, it can influence multiple downstream cellular processes.

References

Indorenate: A Technical Guide to its Biological Activity and Molecular Targets

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indorenate (TR-3369) is a tryptamine derivative with a significant pharmacological profile centered on the serotonin (5-HT) receptor system. This technical guide provides an in-depth overview of the biological activity of this compound, its molecular targets, and the experimental methodologies used to elucidate its mechanism of action. Primarily recognized as a potent 5-HT1A receptor agonist, this compound also exhibits affinity for 5-HT1B and 5-HT2C receptors. Its engagement with these targets translates into a range of physiological effects, including anxiolytic, antihypertensive, anorectic, and antidepressant-like activities. More recent findings also suggest a role for 5-HT2A receptors in its hypoglycemic effects. This document compiles quantitative pharmacological data, details key experimental protocols, and presents signaling pathways and experimental workflows through structured tables and diagrams to serve as a comprehensive resource for the scientific community.

Core Biological Activities and Molecular Targets

This compound's pharmacological effects are primarily mediated through its interaction with multiple serotonin receptor subtypes. Its biological activities are a direct consequence of its affinity and functional agonism at these specific molecular targets.

Anxiolytic and Antihypertensive Effects

A significant body of evidence points to the potent agonism of this compound at 5-HT1A receptors as the principal mechanism underlying its anxiolytic and antihypertensive properties.[1][2]

Anorectic Activity

The anorectic, or appetite-suppressing, effects of this compound are attributed to its activity at both 5-HT1B and 5-HT2C receptors.[2]

Antidepressant-like Actions

In preclinical models, such as the forced swimming test in rats, this compound demonstrates antidepressant-like effects. These actions are mediated by the stimulation of 5-HT1A receptors.[3]

Hypoglycemic Effects

Recent in vivo and in silico studies have revealed a novel hypoglycemic effect of this compound. This activity is reportedly mediated through the participation of both 5-HT1A and 5-HT2A receptors.[4]

Other Receptor Interactions

Beyond the serotonin system, there is evidence to suggest that this compound may also modulate other neurotransmitter systems. In vitro autoradiography studies have shown that this compound can modify the binding to α1-adrenergic and benzodiazepine receptors in the rat brain, suggesting a broader, though less potent, interaction with these targets.

Quantitative Pharmacological Data

The affinity of this compound for its primary molecular targets has been quantified through radioligand binding assays. The following table summarizes the available binding affinity data.

| Receptor Subtype | Radioligand | Tissue Source | pKd | Reference |

| 5-HT1A | [3H]-8-OH-DPAT | Rat Brain | 7.8 | (Hoyer et al., 1985) cited in[1] |

| 5-HT1B | [125I]-Iodocyanopindolol | Rat Brain | 5.44 | (Hoyer et al., 1985) cited in[1] |

| 5-HT2C | [3H]-Mesulergine | Rat Brain | 6.49 | (Hoyer et al., 1985) cited in[1] |

pKd is the negative logarithm of the dissociation constant (Kd), where a higher value indicates greater binding affinity.

Signaling Pathways

This compound, as a serotonin receptor agonist, initiates intracellular signaling cascades upon binding to its target G-protein coupled receptors (GPCRs). The primary signaling pathway for its most potent target, the 5-HT1A receptor, involves the inhibition of adenylyl cyclase.

Experimental Protocols

The characterization of this compound's biological activity and target engagement relies on a variety of in vitro and in vivo experimental procedures.

In Vitro Assays

This assay is fundamental for determining the binding affinity of this compound to its target receptors.

-

Objective: To determine the dissociation constant (Kd) or inhibition constant (Ki) of this compound for specific serotonin receptor subtypes.

-

Materials:

-

Membrane preparations from rat brain tissue (e.g., cortex, hippocampus) or cells expressing the receptor of interest.

-

A specific radioligand for the target receptor (e.g., [3H]-8-OH-DPAT for 5-HT1A, [125I]-Iodocyanopindolol for 5-HT1B, [3H]-Mesulergine for 5-HT2C).

-

This compound in a range of concentrations.

-

Incubation buffer (e.g., Tris-HCl buffer with appropriate ions).

-

Glass fiber filters.

-

Scintillation fluid and a scintillation counter.

-

-

Procedure:

-

Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of this compound.

-

Allow the binding to reach equilibrium.

-

Separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Analyze the data to determine the IC50 (concentration of this compound that inhibits 50% of specific radioligand binding), which can then be used to calculate the Ki value.

-

This assay measures the functional activation of G-proteins following receptor stimulation by an agonist like this compound.

-

Objective: To determine the potency (EC50) and efficacy (Emax) of this compound in activating G-proteins coupled to serotonin receptors.

-

Materials:

-

Membrane preparations as in the binding assay.

-

[35S]GTPγS (a non-hydrolyzable GTP analog).

-

GDP.

-

This compound in a range of concentrations.

-

Incubation buffer.

-

Glass fiber filters.

-

Scintillation fluid and a scintillation counter.

-

-

Procedure:

-

Pre-incubate the membrane preparation with GDP.

-

Add varying concentrations of this compound followed by [35S]GTPγS.

-

Incubate to allow for agonist-stimulated [35S]GTPγS binding.

-

Terminate the reaction by rapid filtration.

-

Wash the filters to remove unbound [35S]GTPγS.

-

Measure the radioactivity on the filters.

-

Analyze the data to generate a dose-response curve and determine the EC50 and Emax values.

-

In Vivo Assays

This model is used to assess antidepressant-like activity.

-

Objective: To evaluate the effect of this compound on immobility time in a stressful situation.

-

Apparatus: A cylindrical tank filled with water.

-

Procedure:

-

On day one (pre-test), rats are placed in the water tank for a 15-minute period.

-

Twenty-four hours later, the rats are treated with this compound or a vehicle control.

-

Following the appropriate pre-treatment time, the rats are placed back in the water tank for a 5-minute test session.

-

The duration of immobility (floating with only movements necessary to keep the head above water) is recorded.

-

A significant reduction in immobility time in the this compound-treated group compared to the control group is indicative of an antidepressant-like effect.[3]

-

This paradigm is used to study the discriminative stimulus properties of a drug.

-

Objective: To determine if animals can discriminate the internal state produced by this compound from a saline injection.

-

Procedure:

-

Water-deprived rats are trained to drink from a single source.

-

On conditioning days, the rats are presented with a novel taste (e.g., saccharin solution) and are subsequently injected with either this compound or saline. The pairing is often associated with an unconditioned stimulus like lithium chloride (LiCl) to induce aversion.

-

In a two-bottle choice test, the preference for the novel taste is measured. A shift in preference depending on the pre-treatment (this compound or saline) indicates that the animals can discriminate the drug's effects.[2]

-

Conclusion

This compound is a valuable pharmacological tool for investigating the roles of 5-HT1A, 5-HT1B, and 5-HT2C receptors in various physiological processes. Its potent agonism at the 5-HT1A receptor, coupled with its activity at other serotonin receptor subtypes, contributes to its diverse biological effects. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for further research into the therapeutic potential of this compound and related compounds. Future studies focusing on its functional activity at different signaling pathways and its in vivo effects in various disease models will further enhance our understanding of this multifaceted compound.

References

- 1. Redirecting [linkinghub.elsevier.com]

- 2. Discriminative stimulus properties of this compound in a conditioned taste aversion paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound produces antidepressant-like actions in the rat forced swimming test via 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New hypoglycemic effects of this compound mediated by the 5-HT1a and 5-HT2a receptors: In vivo and In silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Early Studies on Indorenate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indorenate (5-methoxytryptamine, beta-methylcarboxylate hydrochloride; TR-3369) is a tryptamine derivative that has been the subject of early scientific investigation for its potential therapeutic effects. This technical guide provides a comprehensive overview of the foundational preclinical and clinical research on this compound, focusing on its pharmacological profile, mechanism of action, and early evidence of its therapeutic potential. All quantitative data are summarized in structured tables, and key experimental protocols and signaling pathways are detailed and visualized.

Core Pharmacological Profile

This compound is a serotonin receptor agonist with a notable affinity for the 5-HT1A, 5-HT1B, and 5-HT2C receptor subtypes.[1][2] Its activity at these receptors is believed to be the primary driver of its observed anxiolytic, antihypertensive, anorectic, and antidepressant-like effects.[1][3][4][5]

Receptor Binding Affinity

The binding affinity of this compound for key serotonin receptors has been characterized in radioligand binding assays. The pKd values, representing the negative logarithm of the dissociation constant (Kd), indicate a high affinity for the 5-HT1A receptor and a somewhat lower affinity for the 5-HT2C and 5-HT1B receptors.[1]

Table 1: Receptor Binding Affinity of this compound

| Receptor Subtype | Radioligand Used for Displacement | pKd | Reference |

| 5-HT1A | [3H]-8-hydroxy-2-(di-N-propylamino)tetralin ([3H]-8-OH-DPAT) | 7.8 | [1] |

| 5-HT2C | [3H]-mesulergine | 6.49 | [1] |

| 5-HT1B | [125I]-iodocyanopindolol | 5.44 | [1] |

Preclinical Pharmacology

A substantial body of early research on this compound was conducted in rodent models to elucidate its behavioral and physiological effects.

Antidepressant-like Activity

In the rat forced swim test, a common model for assessing antidepressant potential, this compound demonstrated a reduction in immobility, which is indicative of an antidepressant-like effect.[3][6][7]

Table 2: Antidepressant-like Effects of this compound in the Rat Forced Swim Test

| Dose (mg/kg) | Effect on Immobility | Antagonism | Reference |

| 10 | Reduced immobility | Antagonized by WAY 100635 (5-HT1A antagonist) and pindolol (5-HT1A/1B antagonist) | [3] |

| 2.5, 5.0 | Not specified | Not specified | [3][6][7] |

Anxiolytic and Behavioral Effects

Early studies suggested that this compound possesses anxiolytic properties.[4] At higher doses, it was observed to induce behaviors characteristic of the serotonin syndrome, such as flat body posture, forepaw treading, and hind limb abduction.[5]

Discriminative Stimulus Properties

Drug discrimination studies in rats have been instrumental in characterizing the subjective effects of this compound. These studies have shown that the discriminative stimulus effects of this compound are primarily mediated by its agonist activity at 5-HT1A, 5-HT1B, and 5-HT2C receptors.[2][4][8][9]

Table 3: Discriminative Stimulus Properties of this compound in Rats

| Training Dose (mg/kg) | Primary Mediating Receptors | Generalization | Antagonism | Reference |

| 10.0 | 5-HT1A, 5-HT1B, 5-HT2C | Generalized to 8-OH-DPAT (5-HT1A agonist) and TFMPP (5-HT1B/2C agonist) | Antagonized by NAN-190 (5-HT1A antagonist), cinanserin and metergoline (5-HT2C/2A antagonists), and ritanserin (5-HT2C/2A antagonist) | [8] |

Clinical Pharmacology: Antihypertensive Effects

Early clinical investigations with a compound referred to as "indoramin," which shares structural similarities with this compound and is also an alpha-1 adrenergic antagonist, have explored its potential as an antihypertensive agent. It is important to note that while the names are similar, these are distinct compounds. The data below pertains to indoramin.

In open-label clinical trials involving patients with essential hypertension, indoramin demonstrated a notable reduction in both systolic and diastolic blood pressure.

Table 4: Antihypertensive Effects of Indoramin in Clinical Trials

| Study Population | Treatment | Mean Blood Pressure Reduction (mmHg) | Reference |

| 15 patients with essential hypertension | Indoramin (open trial) | From 180/115 to 159/98 | [10] |

| 215 elderly patients | Indoramin alone | From 174/105 to 152/91 | [11] |

| 215 elderly patients | Indoramin + thiazide diuretic | From 179/101 to 150/91 | [11] |

| 27 patients with mild to moderate hypertension | Indoramin (open trial) | Good blood pressure reduction (specific values not detailed) | [12] |

| 31 middle-aged patients | Indoramin (mean dose 158 mg/day) | Supine: 16/6, Standing: 16/8 | [12] |

| Multicentre trial | Indoramin + thiazide diuretic | Average diastolic reduction of 20 | [13] |

Experimental Protocols

Radioligand Binding Assay for 5-HT1A Receptor Affinity

Objective: To determine the binding affinity of this compound for the 5-HT1A receptor.

Methodology:

-

Tissue Preparation: Membranes are prepared from a brain region rich in 5-HT1A receptors, such as the rat hippocampus. The tissue is homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The pellet is then washed and resuspended in fresh buffer.[14]

-

Binding Reaction: The membrane preparation is incubated with a specific radioligand for the 5-HT1A receptor, such as [3H]-8-OH-DPAT, at a fixed concentration.[14]

-

Competition Assay: A range of concentrations of unlabeled this compound is added to the incubation mixture to compete with the radioligand for binding to the 5-HT1A receptors.

-

Separation and Counting: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters, representing the bound radioligand, is measured using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The dissociation constant (Kd) or its negative logarithm (pKd) is then calculated using the Cheng-Prusoff equation.

Rat Forced Swim Test

Objective: To assess the antidepressant-like activity of this compound.

Methodology:

-

Apparatus: A cylindrical container (e.g., 40-50 cm high, 20 cm in diameter) is filled with water (24-30°C) to a depth that prevents the rat from touching the bottom with its tail or feet.[15][16][17][18]

-

Pre-test Session: On the first day, rats are individually placed in the water cylinder for a 15-minute adaptation session.[15][18] This induces a state of immobility in subsequent tests.

-

Drug Administration: Twenty-four hours after the pre-test, rats are administered this compound or a vehicle control, typically via intraperitoneal injection.[3][6][7]

-

Test Session: Following a specific pretreatment time (e.g., 30-60 minutes), the rats are placed back into the water cylinder for a 5-minute test session.[15][18]

-

Behavioral Scoring: The duration of immobility (floating with only movements necessary to keep the head above water) is recorded and scored by a trained observer, often with the aid of video recording.[15][17]

-

Data Analysis: The total time spent immobile is compared between the this compound-treated and vehicle-treated groups. A significant reduction in immobility time in the drug-treated group suggests an antidepressant-like effect.

Drug Discrimination Study

Objective: To characterize the interoceptive (subjective) effects of this compound.

Methodology:

-

Apparatus: A standard two-lever operant conditioning chamber equipped with a food dispenser.[19][20][21][22]

-

Training: Rats are trained to press one lever after receiving an injection of this compound (the "drug" lever) and the other lever after receiving a saline injection (the "saline" lever) to receive a food reward.[19][20][21] Training continues until the rats reliably select the correct lever based on the injection they received.

-

Generalization Testing: Once trained, the rats are tested with different doses of this compound or with other drugs (agonists) to see if they produce similar subjective effects, leading the rat to press the "drug" lever.

-

Antagonism Testing: To identify the receptor mechanisms involved, rats are pretreated with a receptor antagonist before being given the training dose of this compound. If the antagonist blocks the subjective effects of this compound, the rats will not select the "drug" lever.

-

Data Collection: The primary measure is the percentage of responses on the drug-appropriate lever.

Signaling Pathways

The pharmacological effects of this compound are initiated by its binding to and activation of 5-HT1A, 5-HT1B, and 5-HT2C receptors, which are G-protein coupled receptors (GPCRs).

-

5-HT1A and 5-HT1B Receptors: These receptors are typically coupled to inhibitory G-proteins (Gi/o). Upon activation by this compound, the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP can modulate the activity of various downstream effectors, including protein kinase A (PKA), ultimately influencing neuronal excitability and gene expression.

-

5-HT2C Receptors: These receptors are coupled to Gq/11 proteins. Activation by this compound stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). These signaling events lead to a cascade of intracellular changes affecting neuronal function.

Conclusion

The early studies on this compound have established its profile as a multi-target serotonin receptor agonist with potential therapeutic applications in a range of disorders, including hypertension, anxiety, and depression. The preclinical data provide a solid foundation for its mechanism of action and pharmacological effects. Further research would be necessary to fully elucidate its clinical efficacy and safety profile in various patient populations. This technical guide serves as a foundational resource for scientists and researchers interested in the continued development and understanding of this compound and related compounds.

References

- 1. Redirecting [linkinghub.elsevier.com]

- 2. Further evidence that the discriminative stimulus properties of this compound are mediated by 5-HT 1A/1B/2C receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound produces antidepressant-like actions in the rat forced swimming test via 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discriminative stimulus properties of this compound in a conditioned taste aversion paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of the intracerebroventricular administration of this compound and fenfluramine on spontaneous behavior and food intake in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound produces antidepressant-like actions in the rat forced swimming test via 5-HT1A receptors | Semantic Scholar [semanticscholar.org]

- 8. Discriminative stimulus properties of this compound, a 5-HT1A, 5-HT1B and 5-HT2C agonist: a study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discriminative stimulus properties of this compound, a serotonin agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Some clinical pharmacological studies with indoramin, with observations on its therapeutic usefulness - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antihypertensive therapy with indoramin in the elderly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Indoramin and hypertension: Clinical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Indoramin as an antihypertensive agent in the treatment of essential hypertension. A multicentre trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. [3H]-8-OH-DPAT binding in the rat brain raphe area: involvement of 5-HT1A and non-5-HT1A receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. animal.research.wvu.edu [animal.research.wvu.edu]

- 17. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Forced swimming test [bio-protocol.org]

- 19. Using drug-discrimination techniques to study the abuse-related effects of psychoactive drugs in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. labcorp.com [labcorp.com]

- 21. Using drug-discrimination techniques to study the abuse-related effects of psychoactive drugs in rats | Springer Nature Experiments [experiments.springernature.com]

- 22. maze.conductscience.com [maze.conductscience.com]

An In-depth Technical Guide to the Serotonin Receptor Agonist Indorenate (TR-3369)

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document is intended for informational and research purposes only. Indorenate is an investigational compound and is not approved for clinical use.

Executive Summary

This compound (TR-3369), chemically known as methyl 3-amino-2-(5-methoxy-1H-indol-3-yl)propanoate, is a tryptamine derivative that functions as a serotonin receptor agonist.[1] Preclinical studies have demonstrated its interaction with multiple serotonin receptor subtypes, primarily 5-HT₁A, 5-HT₁B, and 5-HT₂C.[1] This multi-receptor profile underlies its observed anxiolytic, antihypertensive, and anorectic effects.[1] The primary mechanism of action for its antihypertensive and anxiolytic properties is attributed to its agonist activity at 5-HT₁A receptors.[2][3] This technical guide provides a comprehensive overview of the pharmacology of this compound, including its mechanism of action, receptor interaction profile, and relevant experimental methodologies.

Molecular Profile

-

IUPAC Name: methyl 3-amino-2-(5-methoxy-1H-indol-3-yl)propanoate[1]

-

Synonyms: TR-3369, 5-methoxytryptamine-beta-methylcarboxylate

-

Chemical Formula: C₁₃H₁₆N₂O₃[1]

-

Molar Mass: 248.282 g/mol [1]

Pharmacology

Mechanism of Action

This compound exerts its pharmacological effects through agonism at multiple serotonin receptors. Its primary targets are the 5-HT₁A, 5-HT₁B, and 5-HT₂C receptors.[1] The activation of these G-protein coupled receptors (GPCRs) initiates distinct downstream signaling cascades.

-

5-HT₁A Receptor Agonism: The anxiolytic and antihypertensive effects of this compound are predominantly mediated by its agonist activity at 5-HT₁A receptors.[2][3] Like other 5-HT₁A agonists, this compound's activation of this receptor is coupled to inhibitory G-proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately results in neuronal hyperpolarization.

-

5-HT₁B and 5-HT₂C Receptor Agonism: Agonism at 5-HT₁B and 5-HT₂C receptors contributes to the anorectic and other behavioral effects of this compound. The 5-HT₂C receptor is coupled to Gq/11 proteins, and its activation stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG).

An in silico study suggested that this compound exhibits a higher affinity for 5-HT₁A and 5-HT₂A receptors compared to serotonin itself.[4]

Data Presentation

Table 1: Receptor Binding Affinity of this compound

| Receptor Subtype | Radioligand | Tissue/Cell Line | Kᵢ (nM) |

| 5-HT₁A | e.g., [³H]8-OH-DPAT | e.g., Rat Hippocampus | Data not available |

| 5-HT₁B | e.g., [¹²⁵I]GTI | e.g., Rat Striatum | Data not available |

| 5-HT₂C | e.g., [³H]Mesulergine | e.g., Porcine Choroid Plexus | Data not available |

Kᵢ values represent the inhibition constant, a measure of binding affinity. Lower Kᵢ values indicate higher affinity.

Table 2: Functional Efficacy of this compound

| Receptor Subtype | Assay Type | Cell Line | EC₅₀ (nM) | Eₘₐₓ (%) |

| 5-HT₁A | cAMP Inhibition | e.g., CHO-h5-HT₁A | Data not available | Data not available |

| 5-HT₁B | [³⁵S]GTPγS Binding | e.g., HEK293-h5-HT₁B | Data not available | Data not available |

| 5-HT₂C | IP₁ Accumulation | e.g., HEK293-h5-HT₂C | Data not available | Data not available |

EC₅₀ represents the half-maximal effective concentration, a measure of potency. Eₘₐₓ represents the maximum effect, a measure of efficacy, often relative to a reference agonist.

Signaling Pathways

The interaction of this compound with its target receptors initiates specific intracellular signaling cascades. The diagrams below illustrate the canonical pathways for the 5-HT₁A and 5-HT₂C receptors.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not available in the public domain. However, the following sections describe standard methodologies for key experiments used to characterize serotonin receptor agonists.

Radioligand Binding Assay (Competitive Inhibition)

Objective: To determine the binding affinity (Kᵢ) of this compound for 5-HT₁A, 5-HT₁B, and 5-HT₂C receptors.

Methodology:

-

Membrane Preparation:

-

Homogenize tissue (e.g., rat brain regions rich in the target receptor) or cultured cells expressing the recombinant human receptor in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet by resuspension and re-centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration.

-

-

Assay Procedure:

-

In a 96-well plate, combine the membrane preparation, a fixed concentration of a specific radioligand (e.g., [³H]8-OH-DPAT for 5-HT₁A), and varying concentrations of this compound (competitor).

-

To determine non-specific binding, a parallel set of wells should contain a high concentration of a non-labeled, high-affinity ligand for the target receptor.

-

Incubate the plates to allow binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of this compound.

-

Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

-

Determine the IC₅₀ (concentration of this compound that inhibits 50% of specific radioligand binding) from the curve.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

-

Functional Assay: cAMP Inhibition

Objective: To determine the functional potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound at the 5-HT₁A receptor.

Methodology:

-

Cell Culture:

-

Culture a suitable cell line (e.g., CHO or HEK293) stably expressing the human 5-HT₁A receptor.

-

Plate the cells in a 96- or 384-well plate and allow them to adhere overnight.

-

-

Assay Procedure:

-

Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Add varying concentrations of this compound to the cells.

-

Stimulate the cells with a fixed concentration of forskolin to induce adenylyl cyclase activity and increase basal cAMP levels.

-

Incubate for a defined period to allow for changes in intracellular cAMP.

-

Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit (e.g., HTRF, ELISA, or AlphaScreen).

-

-

Data Analysis:

-

Plot the percentage of inhibition of forskolin-stimulated cAMP production against the log concentration of this compound.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values for this compound.

-

Synthesis

Clinical Development

Initial, small-scale clinical trials (Phase IIA) in patients with essential hypertension have suggested that this compound is effective and safe for subchronic administration.[2] In these studies, this compound demonstrated a significant reduction in both systolic and diastolic blood pressure.[2] The antihypertensive effect was observed to be short-lasting, which may be related to its pharmacokinetic profile.[2] No significant tolerance was observed during a 30-day treatment period.[2] Observed side effects were generally mild.[2] A comprehensive search of clinical trial registries did not reveal any publicly registered clinical trials for this compound.

Conclusion

This compound is a multi-target serotonin receptor agonist with demonstrated preclinical efficacy in models of anxiety, hypertension, and appetite suppression. Its primary mechanism of action involves agonism at 5-HT₁A, 5-HT₁B, and 5-HT₂C receptors. While the qualitative aspects of its pharmacology are established, a significant gap exists in the public domain regarding quantitative data on its receptor binding affinities and functional efficacies. Further in-depth in vitro pharmacological studies are warranted to fully elucidate its molecular profile, including potential for biased agonism. The initial clinical findings in hypertension are promising, but larger, controlled clinical trials would be necessary to establish its therapeutic potential.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Behavioural actions of the serotonergic anxiolytic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New hypoglycemic effects of this compound mediated by the 5-HT1a and 5-HT2a receptors: In vivo and In silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Indorenate: A Technical Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indorenate (5-methoxytryptamine-β-methylcarboxylate) is a potent serotonin receptor agonist with a complex pharmacological profile, exhibiting high affinity for 5-HT1A receptors and additional activity at 5-HT1B and 5-HT2C receptors. This technical guide provides a comprehensive overview of the current understanding of this compound's pharmacological actions, drawing from preclinical and limited clinical data. The document details its receptor binding profile, mechanism of action, and its demonstrated anxiolytic, antidepressant, and antihypertensive effects. Methodologies for key experimental assessments are outlined, and intracellular signaling pathways are visualized. While this compound shows promise as a multi-target therapeutic agent, further research is required to fully elucidate its pharmacokinetic properties and clinical potential.

Introduction

This compound is a synthetic tryptamine derivative that has been investigated for its potential therapeutic applications in a range of disorders, including anxiety, depression, and hypertension. Its primary mechanism of action is centered on its potent agonism at the serotonin 1A (5-HT1A) receptor. However, its broader interaction with other serotonin receptor subtypes, as well as other neurotransmitter systems, contributes to a multifaceted pharmacological profile. This document aims to provide a detailed technical summary of the pharmacology of this compound to inform further research and development efforts.

Receptor Binding Profile

This compound's interaction with various neurotransmitter receptors has been characterized through in vitro radioligand binding assays. It is a high-affinity agonist at 5-HT1A receptors and also interacts with 5-HT1B and 5-HT2C receptors.[1] Furthermore, studies have revealed modulatory effects on α1-adrenergic and benzodiazepine receptors.

Table 1: Receptor Binding Affinity of this compound

| Receptor | Ligand Displaced | Tissue Source | Method | Finding |

| 5-HT1A | ³H-8-OH-DPAT (2 nM) | Rat Brain Sections | Autoradiography | Complete displacement by 1 µM this compound.[2] |

| α1-Adrenergic | ³H-prazosin (2 nM) | Rat Brain Sections | Autoradiography | Partial displacement (21-32%) by 1 µM this compound in specific brain regions.[2] |

| Benzodiazepine | ³H-flunitrazepam (2 nM) | Rat Brain Sections | Autoradiography | Partial displacement (16-18%) by 1 µM this compound in specific brain regions.[2] |

| 5-HT1B | Not specified | Not specified | Not specified | Described as having affinity.[3] |

| 5-HT2C | Not specified | Not specified | Not specified | Described as having affinity.[1] |

Mechanism of Action & Signaling Pathways

This compound's primary pharmacological effects are mediated through its agonist activity at 5-HT1A receptors, which are G-protein coupled receptors (GPCRs). Activation of these receptors is known to initiate a cascade of intracellular signaling events.

5-HT1A Receptor Signaling

As a 5-HT1A agonist, this compound is presumed to activate Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade can lead to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, resulting in neuronal hyperpolarization and a decrease in neuronal firing rate.

Pharmacological Effects

Preclinical and limited clinical studies have demonstrated that this compound possesses anxiolytic, antidepressant, and antihypertensive properties.

Anxiolytic Effects

This compound has shown anxiolytic-like effects in animal models.[4] These effects are primarily attributed to its agonist activity at 5-HT1A receptors, a well-established target for anxiolytic drugs.

Antidepressant Effects

In the rat forced swimming test, a common preclinical model for assessing antidepressant potential, this compound demonstrated a reduction in immobility time, which is indicative of an antidepressant-like effect.[3] This effect was antagonized by the 5-HT1A receptor antagonist WAY 100635, confirming the involvement of this receptor.[3]

Table 2: Antidepressant-like Effects of this compound in the Forced Swim Test

| Species | Model | Dose of this compound | Effect | Antagonist |

| Rat | Forced Swim Test | 10 mg/kg | Reduced immobility | WAY 100635 (0.5 and 1.0 mg/kg) reversed the effect.[3] |

Antihypertensive Effects

This compound has been shown to have antihypertensive properties.[5][6] This effect is thought to be mediated by the activation of central 5-HT1A receptors, which leads to a decrease in sympathetic outflow. A clinical study in patients with essential hypertension showed that this compound produced a significant reduction in both systolic and diastolic blood pressure.[6]

Table 3: Antihypertensive Effects of this compound in Humans

| Population | Study Design | Dose of this compound | Effect on Blood Pressure |

| Patients with Essential Hypertension | Clinical Trial | 2 mg and 4 mg | Significant reduction in systolic and diastolic blood pressure.[6] |

Pharmacokinetics

Detailed pharmacokinetic parameters for this compound in preclinical species are not extensively reported in the available literature. One study noted that the antihypertensive effect of this compound is short-lasting, suggesting a short half-life.[6] Further studies are required to fully characterize its absorption, distribution, metabolism, and excretion (ADME) profile.

Experimental Protocols

The following sections outline the general methodologies for key experiments used to characterize the pharmacological profile of this compound.

Receptor Binding Assay (Autoradiography)

-

Objective: To determine the binding of this compound to specific receptors in brain tissue.

-

Method:

-

Coronal sections of rat brain are prepared and mounted on slides.

-

Sections are incubated with a specific radioligand (e.g., ³H-8-OH-DPAT for 5-HT1A, ³H-prazosin for α1-adrenergic, ³H-flunitrazepam for benzodiazepine receptors) at a fixed concentration.

-

A parallel set of sections is co-incubated with the radioligand and a competing concentration of this compound.

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand.

-

After incubation, sections are washed, dried, and apposed to film for autoradiography.

-

The density of radioligand binding is quantified using image analysis software.

-

Forced Swim Test (FST)

-

Objective: To assess the antidepressant-like activity of this compound.

-

Method:

-

Rats are individually placed in a cylinder filled with water from which they cannot escape.

-

A pre-test session of 15 minutes is typically conducted 24 hours before the test session.

-

On the test day, animals are administered this compound or vehicle at a specified time before being placed in the water for a 5-minute session.

-

The duration of immobility (floating without struggling) is recorded. A decrease in immobility time is indicative of an antidepressant-like effect.

-

Conclusion

This compound is a potent 5-HT1A receptor agonist with a complex pharmacological profile that includes interactions with other serotonin receptor subtypes and other neurotransmitter systems. Preclinical and early clinical data support its potential as an anxiolytic, antidepressant, and antihypertensive agent. However, a significant lack of quantitative data on its receptor binding affinities and a comprehensive pharmacokinetic profile limits a full understanding of its therapeutic potential. Further in-depth studies are warranted to elucidate these aspects and to explore the full clinical utility of this multi-target compound.

References

- 1. The 5-HT1A receptor: Signaling to behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound produces antidepressant-like actions in the rat forced swimming test via 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Immunocytochemical evidence for co-expression of Type III IP3 receptor with signaling components of bitter taste transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Preclinical Pharmacokinetics, Tissue Distribution, and Primary Safety Evaluation of Indo5, a Novel Selective Inhibitor of c-Met and Trks - PMC [pmc.ncbi.nlm.nih.gov]

The In Vivo Profile of Indorenate: A Technical Guide for Researchers

Introduction to Indorenate

This compound (5-methoxytryptamine, β-methyl carboxylate hydrochloride) is a serotonin analog that has demonstrated a range of pharmacological effects in preclinical studies. Structurally related to the neurotransmitter serotonin, this compound exhibits affinity for multiple serotonin receptor subtypes, primarily acting as an agonist at 5-HT1A, 5-HT1B, 5-HT2A, and 5-HT2C receptors. This interaction with the serotonergic system underlies its diverse in vivo activities, which include antidepressant-like, anxiolytic, hypoglycemic, and motor function-improving properties. This technical guide provides an in-depth overview of the core in vivo effects of this compound, detailing the experimental protocols used to elucidate these activities, summarizing the quantitative findings, and illustrating the associated signaling pathways.

Antidepressant-Like Effects

This compound has been shown to produce antidepressant-like effects in rodent models, primarily assessed using the Forced Swim Test (FST). This effect is predominantly mediated by its agonist activity at the 5-HT1A receptor.

Experimental Protocol: Forced Swim Test (FST)

The Forced Swim Test is a widely used behavioral model to screen for potential antidepressant drugs.[1][2] The test is based on the principle that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture. Antidepressant treatments are expected to increase the latency to immobility and decrease the total time spent immobile.

Apparatus:

-

A transparent plastic cylinder (typically 40-50 cm high and 20 cm in diameter) is filled with water (23-25°C) to a depth of 30 cm, preventing the rodent from touching the bottom or escaping.

Procedure:

-

Pre-test Session (Day 1): Rats are individually placed in the cylinder for a 15-minute adaptation period. This session is to induce a state of "behavioral despair" and increase the sensitivity of the test to antidepressant effects on the following day.

-

Test Session (Day 2): 24 hours after the pre-test, the animals are again placed in the swim cylinder for a 5-minute test session. The session is typically video-recorded for later analysis.

-

Drug Administration: this compound or a vehicle control is administered intraperitoneally (i.p.) at specified times before the test session.

-

Behavioral Scoring: The duration of immobility (the period during which the animal makes only the minimal movements necessary to keep its head above water) is the primary measure. Other behaviors, such as swimming and climbing, may also be quantified.

Quantitative Data: Forced Swim Test

| Treatment Group | Dose (mg/kg, i.p.) | Primary Outcome | Result |

| Vehicle | - | Immobility Time (s) | Baseline |

| This compound | 10 | Immobility Time (s) | Significant reduction compared to vehicle[3] |

| This compound + WAY 100635 (5-HT1A antagonist) | 10 + 0.5-1.0 | Immobility Time (s) | Antagonism of this compound's effect[3] |

| This compound + Pindolol (β-adrenergic/5-HT1A/1B antagonist) | 10 + 2.5-5.0 | Immobility Time (s) | Antagonism of this compound's effect[3] |

Experimental Workflow: Forced Swim Test

References

Indorenate: A Technical Whitepaper on Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indorenate (5-methoxytryptamine, β-methylcarboxylate hydrochloride) is a tryptamine derivative that has been investigated for its potential therapeutic applications, primarily focusing on its interaction with the serotonergic system. Preclinical research has identified this compound as an agonist at multiple serotonin (5-HT) receptor subtypes, leading to a range of pharmacological effects, including anxiolytic, antihypertensive, anorectic, and antidepressant-like activities. This technical guide provides a comprehensive overview of the core preclinical research on this compound, presenting available quantitative data, detailed experimental protocols, and visualizations of its mechanism of action and experimental workflows.

Core Data Summary

Receptor Binding Affinity

| Receptor Subtype | Reported Affinity | Ki (nM) | Reference |

| 5-HT1A | Agonist | Data Not Available | [1][2] |

| 5-HT1B | Agonist | Data Not Available | [1][2] |

| 5-HT2C | Agonist | Data Not Available | [2] |

In Vivo Pharmacological Effects in Rodent Models

This compound has demonstrated a variety of dose-dependent pharmacological effects in preclinical rat models.

| Pharmacological Effect | Animal Model | Effective Dose (mg/kg, i.p.) | Outcome | Reference |

| Antidepressant-like | Forced Swimming Test (Rat) | 2.5 - 10 | Reduced immobility time | [3] |

| Anxiolytic | Burying Behavior Test (Rat) | 5 | Reduced burying behavior | |

| Anorectic | Food Intake Measurement (Rat) | Not Specified | Reduced food intake | [1] |

| Antihypertensive | Spontaneously Hypertensive Rat | Not Specified | Reduction in blood pressure | [1] |

| Effects on Sexual Behavior | Male Rat | 10 | Reduction in intromissions preceding ejaculation | [4] |

| Motor Impairment | Treadmill Test (Rat) | 31.6 | Impaired motor coordination | [4] |

Preclinical Pharmacokinetics

Detailed preclinical pharmacokinetic parameters for this compound, such as Cmax, Tmax, plasma half-life, and oral bioavailability in rats, have not been reported in the available literature.

Experimental Protocols

Forced Swimming Test (FST)

The Forced Swimming Test is a behavioral model used to assess antidepressant-like activity.

-

Apparatus: A cylindrical container (40 cm high x 18 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.

-

Procedure:

-

Rats are individually placed in the cylinder for a 15-minute pre-test session 24 hours before the main test.

-

On the test day, animals are administered this compound (2.5, 5, or 10 mg/kg, i.p.) or vehicle.

-

Following a pre-treatment period, rats are placed in the cylinder for a 5-minute test session.

-

The duration of immobility (the time the rat spends floating with only minor movements to keep its head above water) is recorded.

-

-

Endpoint: A significant reduction in immobility time is indicative of an antidepressant-like effect.[3]

Conditioned Taste Aversion (CTA)

The Conditioned Taste Aversion paradigm is utilized to evaluate the discriminative stimulus properties of a compound.

-

Procedure:

-

Water-deprived rats are trained to associate the taste of a novel solution (e.g., saccharin) with the effects of this compound.

-